molecular formula BTa B079656 Tantalum boride CAS No. 12007-07-7

Tantalum boride

カタログ番号 B079656
CAS番号: 12007-07-7
分子量: 191.76 g/mol
InChIキー: XTDAIYZKROTZLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tantalum boride (TaB) is a refractory metal boride that has received significant attention due to its unique properties. It is a hard, high melting point material that has excellent chemical and thermal stability, making it suitable for a wide range of applications. In

科学的研究の応用

  • Tribological Applications : Tantalum, known for its high corrosion resistance, is used in machinery components and joint implants. Boronized tantalum shows increased resistance and hardness. Under different conditions, such as dry and simulated body fluid (SBF), it undergoes distinct wear patterns, including fatigue and tribochemical wear cracks (Ribeiro et al., 2007).

  • Film Deposition : Tantalum boride films have been deposited on silicon substrates using radio frequency magnetron sputtering, impacting deposition rate, film composition, and microstructure. These characteristics are closely related to the applied bias (Lin & Lee, 2003).

  • Combustion Synthesis : The preparation of various tantalum borides has been studied using self-propagating high-temperature synthesis (SHS). Different tantalum borides exhibit distinct combustion temperatures and reaction front velocities, influencing their properties (Yeh & Wang, 2011).

  • Thermodynamic Properties : Studies on the tantalum borides' thermodynamics have been conducted, providing insights into the stability and heats of formation of various phases (Leitnaker et al., 1962).

  • Nanostructured Films : Nanostructured this compound films have been synthesized, with their phase formation, structure, and stress state studied under different sputtering regimes (Goncharov et al., 2007).

  • Elastic Anisotropy and Thermodynamics : First-principle methods have been used to investigate the elastic anisotropy and thermodynamic properties of tantalum borides, revealing their stability and mechanical strength at elevated temperatures (Li et al., 2019).

  • Plasma Synthesis for Hard Materials : Microwave plasma chemical vapor deposition (MPCVD) has been utilized for synthesizing superhard borides, indicating its potential for creating hard materials (Rau et al., 2020).

  • Chemical Vapor Deposition (CVD) : TaB and TaB2 have been deposited via CVD, showing differences in microhardness and resistance to oxidation and acid corrosion (Motojima et al., 1982).

  • Biocompatibility for Bone Tissue Engineering : this compound coatings have been shown to enhance cell proliferation, adhesion, and osteogenesis, making them suitable for applications in bone tissue engineering (Li et al., 2020).

  • Spectrophotometric Analysis : Techniques have been developed for determining small amounts of tantalum in various materials, which is critical for quality control in manufacturing processes (Kakita & Gotō, 1962).

  • Single Crystal Growth : Research into the growth conditions for Ta3B4 single crystals has been conducted, which is important for material science and engineering applications (Okada & Lundström, 1992).

  • High-Pressure Phase Prediction : First-principles studies have predicted new high-pressure phases of TaB3, suggesting potential applications for these materials under extreme conditions (Zhang et al., 2015).

  • Electrosynthesis in Fluoride Melts : Electrosynthesis of tantalum borides in fluoride melts has been explored, showing promise for novel synthesis methods (Polyakova et al., 2001).

  • Electrode Interface Chemistry in Transistors : Understanding the role of interface chemistry in tantalum carbonitride electrodes impacts the performance of transistors, which is crucial for electronics design (Schaeffer et al., 2007).

  • Photoelectron Spectroscopy : Studies using photoelectron spectroscopy have been conducted to understand the structural and electronic properties of this compound clusters, which is important for nanotechnology and materials science (Xie et al., 2013).

  • Cathodic Process in Electrosynthesis : Investigating the mechanism of cathodic processes in the electrosynthesis of tantalum borides offers insights into efficient material synthesis methods (Kuznetsov & Glagolevskaya, 1996).

作用機序

Target of Action

Tantalum boride, also known as boranylidynetantalum, is primarily used in the manufacturing of thin films for various industries, such as electronics, optics, and coatings . Its primary targets are surfaces that require extreme hardness and resistance to oxidation and acid corrosion .

Mode of Action

This compound interacts with its targets by forming a hard, corrosion-resistant coating. This is achieved through a process known as sputtering, where this compound is bombarded with energetic particles, causing atoms from the this compound to be ejected and deposited onto the target surface .

Biochemical Pathways

Its synthesis involves mechanochemical solid-phase reactions, which occur when tantalum and boron powder mixtures are ground together . Two mechanisms are observed: the formation of a substitutional solid solution and a supersaturated interstitial solid solution .

Result of Action

The result of this compound’s action is the formation of a hard, corrosion-resistant coating on the target surface. This coating has a Vickers hardness of approximately 30 GPa and is stable to oxidation below 700 °C and to acid corrosion . These properties make this compound coatings highly desirable in various industries.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, this compound films can be deposited from a gas mixture in the temperature range of 540–800 °C . Additionally, the mechanochemical reactions involved in the synthesis of this compound are influenced by the conditions under which the tantalum and boron powders are ground together .

Safety and Hazards

Tantalum boride may cause respiratory irritation, serious eye irritation, and skin irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

特性

IUPAC Name

boranylidynetantalum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B.Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDAIYZKROTZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B#[Ta]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BTa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12007-07-7
Record name Tantalum boride (TaB)
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Record name Tantalum boride (TaB)
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Record name Tantalum boride (TaB)
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Record name Tantalum monoboride
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Q & A

Q1: What are the common stoichiometries of tantalum boride and what are their crystal structures?

A1: this compound exists in various stoichiometries, with the most common being tantalum diboride (TaB2), tantalum monoboride (TaB), and Ta3B4. TaB2 adopts a hexagonal structure [, , ], TaB crystallizes in an orthorhombic structure [, ], and Ta3B4 is orthorhombic [].

Q2: How does the synthesis method influence the properties of this compound?

A2: The choice of synthesis method significantly impacts the resulting properties of this compound. For instance, magnetron sputtering can be used to deposit thin films with controlled composition and microstructure by adjusting the bias voltage [, ]. Electrochemical synthesis in molten salts offers another route to produce this compound coatings, with the melt composition influencing the deposit structure [, , ]. Mechanical synthesis, such as high-energy ball milling, has also been explored for the production of this compound powders [].

Q3: What is the role of substrate temperature in the plasma synthesis of this compound?

A3: During microwave plasma chemical vapor deposition (MPCVD) of this compound, higher substrate temperatures promote the formation of TaB2 relative to TaB. This is attributed to the increased diffusion of boron into the tantalum lattice at elevated temperatures, leading to a higher concentration of boron in the formed boride phases [].

Q4: How does the addition of this compound impact the properties of titanium alloys for biomedical applications?

A4: Coating titanium alloys, such as Ti6Al4V (TC4), with nano-sized this compound enhances their biocompatibility and promotes osteogenesis. In vitro studies using rabbit bone marrow stromal cells (BMSCs) demonstrated increased cell proliferation, adhesion, and osteogenic differentiation on this compound coated surfaces compared to uncoated controls [].

Q5: Can this compound be used as a saturable absorber for Q-switched fiber lasers?

A5: Yes, both TaB and TaB2 exhibit potential as saturable absorbers for Q-switched fiber lasers operating at 1080 nm. They have demonstrated the ability to generate short pulses, with durations as low as 345 ns [, ].

Q6: How does this compound contribute to the wear resistance of road transport parts?

A6: Laser deposition of this compound onto the surfaces of automotive parts significantly improves their wear resistance. This enhancement stems from the increased hardness of the alloyed layer and the formation of secondary structures containing molybdenum, tantalum, and boron carbide borides, which reduce friction between surfaces [].

Q7: What is the oxidation behavior of this compound at high temperatures?

A7: this compound exhibits good oxidation resistance at high temperatures due to the formation of a protective tantalum oxide (Ta2O5) layer on its surface. This oxide layer acts as a barrier, hindering further oxidation. The oxidation process begins around 873 K and leads to the formation of Ta2O5 [].

Q8: Can this compound be used in heterostructures for optoelectronic applications?

A9: Yes, a heterostructure composed of n-doped silicon carbide (SiC) and a layer of tantalum monoboride (TaB) exhibits promising near-ultraviolet (UV) photodetection properties. The device demonstrated a high responsivity of 2.9 A/W at 405 nm and a fast frequency response of 610 kHz, highlighting its potential for high-power optoelectronic devices operating in harsh conditions [].

Q9: What is the role of oxygen in the electrochemical synthesis of this compound coatings?

A10: Oxygen plays a crucial role in the formation of this compound coatings during electrochemical synthesis. While tantalum and boron-containing species do not directly react in oxygen-free fluoride melts, the presence of oxygen in oxofluoride melts facilitates the formation of complex species, potentially with oxygen bridging tantalum and boron. This difference in melt chemistry significantly influences the structure of the resulting deposit, with oxofluoride melts yielding laminated, X-ray amorphous layers, unlike the multi-phase crystalline deposits obtained from fluoride melts [].

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